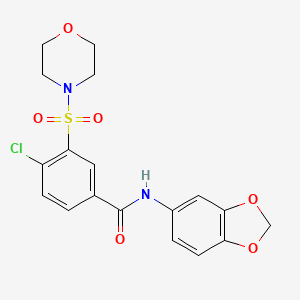

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a sulfonylbenzamide group

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O6S/c19-14-3-1-12(9-17(14)28(23,24)21-5-7-25-8-6-21)18(22)20-13-2-4-15-16(10-13)27-11-26-15/h1-4,9-10H,5-8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXGVYZBKIXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer properties.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-chloro-3-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19ClN2O4S |

| Molecular Weight | 396.87 g/mol |

| LogP | 4.8 |

This compound features a benzodioxole moiety combined with a sulfonamide group, which is significant for its biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following pathways have been identified:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which could lead to altered metabolic processes.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. For instance, studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

A notable study reported that derivatives of similar compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the benzodioxole and sulfonamide groups play crucial roles in enhancing anticancer activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves the inhibition of bacterial enzyme systems critical for their survival .

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of related compounds and found that modifications in the benzodioxole structure significantly increased cytotoxicity against breast cancer cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of sulfonamide derivatives similar to our compound. The results indicated strong inhibition against gram-positive bacteria and moderate effects on gram-negative bacteria .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity Type | Effectiveness |

|---|---|

| Anticancer | Significant cytotoxicity in vitro |

| Antimicrobial | Moderate to strong against specific strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.